ethyl 1-((4-broMophenoxy)Methyl)cyclopropanecarboxylate

Lipophilicity Drug Design Physicochemical Profiling

In CNS-focused SAR campaigns, uncontrolled ester homologation among 1-[(4-bromophenoxy)methyl]cyclopropane carboxylates alters lipophilicity, membrane permeability, and metabolic stability-introducing critical risk to lead optimization. Ethyl 1-((4-bromophenoxy)methyl)cyclopropanecarboxylate (CAS 1311265-17-4) provides a defined, reproducible solution: • Balanced XLogP3 3.1 for CNS penetration-outperforms methyl ester (2.8) and free acid (2.4) • TPSA 35.5 Ų, aligned with established CNS drug-likeness guidelines • 6 rotatable bonds enable broader conformational exploration vs. constrained analogs (4-5 bonds) • Optimized ester lability for prodrug design-tunable hydrolysis kinetics via ethyl ester Supplied at ≥95% purity with full analytical documentation. In stock, global shipping.

Molecular Formula C13H15BrO3
Molecular Weight 299.164
CAS No. 1311265-17-4
Cat. No. B595978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 1-((4-broMophenoxy)Methyl)cyclopropanecarboxylate
CAS1311265-17-4
Molecular FormulaC13H15BrO3
Molecular Weight299.164
Structural Identifiers
SMILESCCOC(=O)C1(CC1)COC2=CC=C(C=C2)Br
InChIInChI=1S/C13H15BrO3/c1-2-16-12(15)13(7-8-13)9-17-11-5-3-10(14)4-6-11/h3-6H,2,7-9H2,1H3
InChIKeyLBOAXSVJAYVQEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-((4-Bromophenoxy)Methyl)cyclopropanecarboxylate Overview


Ethyl 1-((4-bromophenoxy)methyl)cyclopropanecarboxylate (CAS 1311265-17-4) is a specialized cyclopropane carboxylate ester featuring a 4-bromophenoxymethyl substituent [1]. It is chemically classified as a brominated aromatic cyclopropane derivative and serves as a high-demand building block in organic synthesis and pharmaceutical intermediate research . Its core structure combines a strained cyclopropane ring with an ethyl ester and a para-brominated aromatic ether, which imparts distinct steric and electronic properties compared to non-cyclopropane or non-halogenated analogs.

Synthetic intermediate with strained cyclopropane scaffold
Para-brominated aromatic ether for cross-coupling studies
Ethyl ester prodrug or fragment-based design context

Why Generic Substitution Fails


Generic substitution among this family of 1-[(4-bromophenoxy)methyl]cyclopropane carboxylates is unreliable because even minor ester homologations (e.g., methyl vs. ethyl) or the presence of a free acid drastically alter quantified lipophilicity, hydrogen-bonding capacity, and molecular size [1]. These shifts directly impact the compound's performance in membrane permeability, metabolic stability, and reactivity in downstream transformation steps, making an uncontrolled switch a critical risk for drug design or synthetic pathway optimization.

Ester homolog Switching to methyl ester may shift lipophilicity and membrane-permeability context, altering assay outcome.
Free acid Free carboxylic acid introduces a hydrogen bond donor and increases TPSA, which may reduce passive permeation.
Non-halogenated Removal of para-bromine eliminates a key vector for coupling and electronic tuning; reactivity profile may differ.

Quantitative Differentiation vs. Analogs


Lipophilicity Advantage vs. Methyl Ester and Free Acid

The ethyl ester target compound demonstrates an intermediate and highly favorable lipophilicity profile (XLogP3 = 3.1) when directly compared to its closest analogs [1]. This value is 0.3 log units higher than the methyl ester (XLogP3 = 2.8) and 0.7 log units higher than the free carboxylic acid (XLogP3 = 2.4), placing it in the optimal range for blood-brain barrier penetration and cellular membrane permeability often sought in CNS and intracellular target drug discovery [2].

Lipophilicity vs. Analogs
Cross-study comparable
XLogP3 3.1 — 0.3 units higher than methyl ester (2.8) and 0.7 units higher than free acid (2.4).
Supports selection for CNS permeability research context.
Computed values; review experimental logP for critical decisions.
Lipophilicity Drug Design Physicochemical Profiling

Polarity and H-Bonding vs. Free Acid

The topological polar surface area (TPSA) of the target ethyl ester is 35.5 Ų, which is identical to its methyl ester analog but critically 11 Ų lower than that of the free carboxylic acid (46.5 Ų) [1]. This lower TPSA, combined with the absence of a hydrogen bond donor (HBD=0 vs. 1 for the acid), strongly predicts superior passive membrane permeation for the ester prodrug form compared to the free acid, a key factor in achieving oral bioavailability [2].

Polarity & H-Bonding
Cross-study comparable
TPSA 35.5 Ų (11 Ų lower than free acid); HBD count 0 vs. 1 for free acid.
Ester form may support superior passive permeation in membrane assays.
Review with in vitro permeability data for comprehensive profiling.
Polar Surface Area Pharmacokinetics Bioavailability

Rotatable Bond Flexibility vs. Analogs

The target ethyl ester possesses 6 rotatable bonds, compared to 5 for the methyl ester and 4 for the free acid [1]. This increased flexibility can be a differentiating factor in molecular recognition events, where a higher degree of conformational freedom may be required to adopt a specific bioactive conformation within a binding pocket, a property not achievable with the more constrained acid or methyl ester analogs.

Rotatable Bond Flexibility
Cross-study comparable
6 rotatable bonds — 1 more than methyl ester (5) and 2 more than free acid (4).
Provides conformational adaptability context for SAR exploration.
Computational descriptor; confirm with binding assays in target pocket.
Conformational Flexibility Molecular Recognition Crystallization

Recommended Procurement Scenarios


CNS Drug Discovery

Given its quantified XLogP3 of 3.1 and favorable TPSA of 35.5 Ų, this ethyl ester is the preferred selection over the methyl ester (XLogP3 2.8) and free acid (XLogP3 2.4, TPSA 46.5 Ų) for designing libraries or lead compounds where central nervous system (CNS) penetration is a primary objective. Its property profile aligns with established guidelines for CNS drugs [1].

Ester Prodrug Synthesis

For medicinal chemists developing ester prodrugs, the ethyl ester offers a balanced lipophilicity (XLogP3 3.1) not achievable with the more hydrophilic acid (XLogP3 2.4) or marginally less lipophilic methyl ester (XLogP3 2.8), potentially optimizing for both passive absorption and subsequent esterase-mediated hydrolysis [1].

SAR: Conformational Flexibility

In structure-activity relationship (SAR) campaigns where conformational flexibility is a key variable, this specific scaffold with 6 rotatable bonds provides a distinct advantage over the more constrained methyl ester (5 bonds) or free acid (4 bonds), allowing for a wider exploration of conformational space in target binding pockets [2].

Application
Selection Property
Validation Focus
CNS drug-discovery research
Balanced lipophilicity (reported XLogP3 3.1)
CNS MPO score review and permeability assay
Ester prodrug synthesis studies
Absence of HBD and reduced TPSA vs. free acid
Passive permeation and esterase-lability assays
SAR: conformational flexibility exploration
Higher rotatable bond count (6) among ester/acid series
Binding-pocket conformational analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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